Cas no 889-26-9 (1-(4-Phenoxyphenyl)propan-1-one)

1-(4-Phenoxyphenyl)propan-1-one is a high-purity organic compound primarily used as an intermediate in pharmaceutical and specialty chemical synthesis. Its molecular structure, featuring a phenoxy-substituted phenyl ketone moiety, makes it a versatile building block for the development of more complex molecules. The compound exhibits excellent stability under standard storage conditions and demonstrates consistent reactivity in various organic transformations, including reductions and nucleophilic additions. Its well-defined chemical properties ensure reliable performance in synthetic applications, while its high purity minimizes unwanted side reactions. Researchers value this compound for its role in producing fine chemicals and active pharmaceutical ingredients (APIs) with precise structural control.
1-(4-Phenoxyphenyl)propan-1-one structure
889-26-9 structure
Product Name:1-(4-Phenoxyphenyl)propan-1-one
CAS No:889-26-9
MF:C15H14O2
MW:226.270464420319
CID:707364
PubChem ID:10632999
Update Time:2025-06-08

1-(4-Phenoxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(4-phenoxyphenyl)-
    • 4’-PHENOXYPROPIOPHENONE
    • 4-phenoxypropiophenone
    • 1-(4-phenoxyphenyl)proapan-1-one
    • 1-(4-Phenoxy-phenyl)-propan-1-on
    • 1-(4-phenoxy-phenyl)-propan-1-one
    • 4'-phenoxyfuropiophenone
    • 4-Phenoxypropiophenon
    • 4'-phenoxy-propiophenone
    • 889-26-9
    • AKOS000112190
    • CS-0250811
    • Z285136984
    • 1-(4-phenoxyphenyl)propan-1-one
    • EN300-52304
    • SCHEMBL1269735
    • 1-(4-Phenoxyphenyl)propan-1-one
    • Inchi: 1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3
    • InChI Key: NFDZCBGGPZINEI-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C(CC)=O

Computed Properties

  • Exact Mass: 226.09900
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 4.07160

1-(4-Phenoxyphenyl)propan-1-one Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(4-Phenoxyphenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P322980-25mg
1-(4-Phenoxyphenyl)propan-1-one
889-26-9
25mg
$ 70.00 2022-06-03
TRC
P322980-50mg
1-(4-Phenoxyphenyl)propan-1-one
889-26-9
50mg
$ 95.00 2022-06-03
TRC
P322980-250mg
1-(4-Phenoxyphenyl)propan-1-one
889-26-9
250mg
$ 365.00 2022-06-03
Enamine
EN300-52304-0.05g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
0.05g
$88.0 2025-03-21
Enamine
EN300-52304-0.1g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
0.1g
$132.0 2025-03-21
Enamine
EN300-52304-0.25g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
0.25g
$188.0 2025-03-21
Enamine
EN300-52304-0.5g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
0.5g
$353.0 2025-03-21
Enamine
EN300-52304-1.0g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
1.0g
$470.0 2025-03-21
Enamine
EN300-52304-2.5g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
2.5g
$923.0 2025-03-21
Enamine
EN300-52304-5.0g
1-(4-phenoxyphenyl)propan-1-one
889-26-9 95.0%
5.0g
$1364.0 2025-03-21

1-(4-Phenoxyphenyl)propan-1-one Related Literature

Additional information on 1-(4-Phenoxyphenyl)propan-1-one

Introduction to 1-(4-Phenoxyphenyl)propan-1-one (CAS No. 889-26-9)

1-(4-Phenoxyphenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 889-26-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenoxyl group and a propionone backbone, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The presence of the 4-phenoxyphenyl moiety introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The chemical structure of 1-(4-Phenoxyphenyl)propan-1-one can be described as an aromatic ketone with an ether linkage. The propionone moiety contributes to its reactivity, enabling various functionalization strategies that are pivotal in drug discovery. This compound's ability to serve as a building block for more complex molecules has positioned it as a subject of interest in synthetic chemistry and pharmacological investigations.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting specific biological pathways. The 4-phenoxyphenyl group in 1-(4-Phenoxyphenyl)propan-1-one is particularly noteworthy, as it mimics the structural features of certain natural products known for their therapeutic effects. This motif has been explored in the design of compounds with potential applications in oncology, neurology, and anti-inflammatory therapies.

One of the most compelling aspects of 1-(4-Phenoxyphenyl)propan-1-one is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the structural features of this compound to create derivatives that exhibit potent inhibitory activity against specific kinases. For instance, modifications to the phenoxyphenyl ring have been shown to enhance binding affinity and selectivity, leading to more effective therapeutic agents.

The synthesis of 1-(4-Phenoxyphenyl)propan-1-one typically involves multi-step organic reactions, including Friedel-Crafts alkylation followed by oxidation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The growing interest in green chemistry has also prompted investigations into sustainable synthetic routes for this compound, emphasizing the use of environmentally friendly solvents and catalysts.

Recent studies have highlighted the potential of 1-(4-Phenoxyphenyl)propan-1-one as a scaffold for drug discovery beyond kinase inhibition. Its structural framework has been utilized in the design of compounds targeting other therapeutic areas, such as infectious diseases and metabolic disorders. For example, derivatives of this molecule have shown promising activity against bacterial enzymes involved in pathogenesis, underscoring its versatility as a pharmacological tool.

The pharmacokinetic properties of 1-(4-Phenoxyphenyl)propan-1-one and its derivatives are also areas of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic potential. Computational modeling techniques have been employed to predict ADME profiles, aiding in the rational design of next-generation drugs based on this scaffold.

In conclusion, 1-(4-Phenoxyphenyl)propan-1-one (CAS No. 889-26-9) represents a significant compound in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for developing novel bioactive molecules with applications across multiple therapeutic areas. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in the pursuit of innovative treatments for human diseases.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD